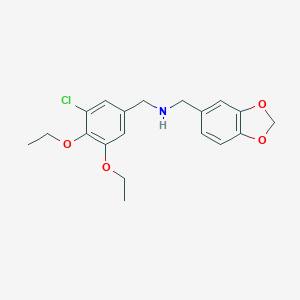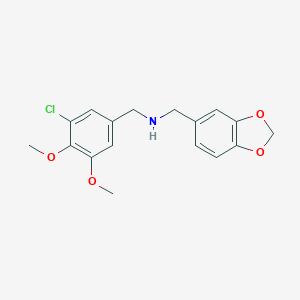![molecular formula C14H16ClNO3 B502305 2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethanol](/img/structure/B502305.png)
2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethanol is a complex organic compound that features a furan ring substituted with a 3-chloro-4-methoxyphenyl group and an aminoethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethanol typically involves multi-step organic reactionsThe final step involves the coupling of the furan derivative with aminoethanol under controlled conditions, often using catalysts and solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of materials with unique properties, such as polymers and coatings
Wirkmechanismus
The mechanism of action of 2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other furan derivatives and phenyl-substituted amines, such as:
- 2-({[5-(3-Bromo-4-methoxyphenyl)-2-furyl]methyl}amino)ethanol
- 2-({[5-(3-Chloro-4-methylphenyl)-2-furyl]methyl}amino)ethanol
- 2-({[5-(3-Chloro-4-methoxyphenyl)-2-thienyl]methyl}amino)ethanol .
Uniqueness
What sets 2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)ethanol apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chloro and methoxy groups on the phenyl ring, combined with the furan and aminoethanol moieties, makes this compound particularly versatile and valuable for various applications .
Eigenschaften
Molekularformel |
C14H16ClNO3 |
|---|---|
Molekulargewicht |
281.73g/mol |
IUPAC-Name |
2-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]ethanol |
InChI |
InChI=1S/C14H16ClNO3/c1-18-14-4-2-10(8-12(14)15)13-5-3-11(19-13)9-16-6-7-17/h2-5,8,16-17H,6-7,9H2,1H3 |
InChI-Schlüssel |
XZFBDOANSMQHKJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)CNCCO)Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=CC=C(O2)CNCCO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{[3-(BENZYLOXY)PHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B502222.png)
![1-{2-[(2-chlorobenzyl)oxy]phenyl}-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B502224.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B502225.png)
![N-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-N-(4-pyridinylmethyl)amine](/img/structure/B502226.png)


![N-(1,3-benzodioxol-5-ylmethyl)-N-[4-(benzyloxy)-3-methoxybenzyl]amine](/img/structure/B502232.png)
![N-{3-[(2,4-dichlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B502234.png)
![N-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B502235.png)
![1-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-N-(pyridin-4-ylmethyl)methanamine](/img/structure/B502236.png)
![({2-[(4-FLUOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYL)({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B502240.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B502242.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]benzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B502243.png)
![{[4-(BENZYLOXY)-3-METHOXYPHENYL]METHYL}({2-[(1-METHYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ETHYL})AMINE](/img/structure/B502245.png)
